2-benzamido-N-(2-chlorophenyl)benzamide
CAS No.:
Cat. No.: VC8523560
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN2O2 |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 2-benzamido-N-(2-chlorophenyl)benzamide |
| Standard InChI | InChI=1S/C20H15ClN2O2/c21-16-11-5-7-13-18(16)23-20(25)15-10-4-6-12-17(15)22-19(24)14-8-2-1-3-9-14/h1-13H,(H,22,24)(H,23,25) |
| Standard InChI Key | DDIYBAYJNIGWGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-benzamido-N-(2-chlorophenyl)benzamide is C₂₀H₁₅ClN₂O₂, with a molecular weight of 350.80 g/mol. The structure comprises two aromatic rings: one benzamide group substituted at the ortho position with a benzamido moiety and an N-linked 2-chlorophenyl group (Figure 1) .
Key Functional Groups:
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Benzamide backbone: Provides a planar aromatic system for potential π-π interactions.
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2-Chlorophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
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Benzamido group: Introduces hydrogen-bonding capabilities through the amide linkage.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-benzamido-N-(2-chlorophenyl)benzamide can be inferred from methodologies used for analogous N-arylbenzamides . A representative pathway involves:
Step 1: Formation of 2-Chlorobenzoyl Chloride
Benzoyl chloride reacts with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride, a key intermediate .
Step 2: Amidation with 2-Chloroaniline
The 2-chlorobenzoyl chloride undergoes nucleophilic acyl substitution with 2-chloroaniline in ethanol under reflux (3–4 hours), yielding 2-chloro-N-(2-chlorophenyl)benzamide .
Characterization Data
While direct spectral data for 2-benzamido-N-(2-chlorophenyl)benzamide are unavailable, analogous compounds provide benchmarks:
Fourier-Transform Infrared Spectroscopy (FTIR):
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~3050 cm⁻¹: Aromatic C–H stretching.
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~1670 cm⁻¹: Amide C=O stretching.
¹H Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
Predicted Properties
Using computational tools and data from similar structures :
| Property | Value |
|---|---|
| LogP | 4.95 (estimated) |
| Water Solubility | Low (logS = -4.2) |
| Melting Point | 180–185°C (estimated) |
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, consistent with aromatic amides .
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Hydrolytic Sensitivity: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond .
Biological Activity and Applications
The 2-chlorophenyl group likely enhances membrane permeability, while the benzamido moiety facilitates target binding .
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Electron-withdrawing groups at the ortho position improve lipid solubility and microbial uptake.
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Amide Linkage: Critical for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .
Industrial and Research Applications
Pharmaceutical Development
This compound serves as a precursor for antimicrobial agents, with potential modifications to improve potency and reduce toxicity.
Material Science
Benzamide derivatives are explored as corrosion inhibitors due to their adsorption capabilities on metal surfaces .
Challenges and Future Directions
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